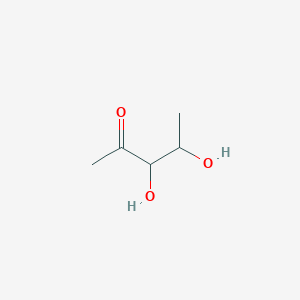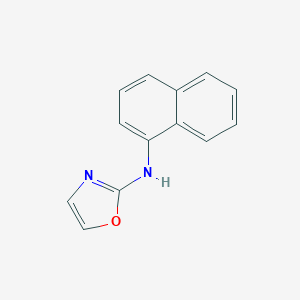
N-(2-Oxazolyl)-1-naphthylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Oxazolyl)-1-naphthylamine, also known as ONA, is a chemical compound that belongs to the class of heterocyclic compounds. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. ONA has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
作用機序
N-(2-Oxazolyl)-1-naphthylamine exerts its inhibitory effect on PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and Ca2+, which are the two key activators of PKC. As a result, N-(2-Oxazolyl)-1-naphthylamine inhibits the downstream signaling pathways of PKC, which are involved in cell growth, differentiation, and apoptosis.
生化学的および生理学的効果
N-(2-Oxazolyl)-1-naphthylamine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. N-(2-Oxazolyl)-1-naphthylamine has also been shown to modulate the expression of various genes involved in cell growth and apoptosis. Furthermore, N-(2-Oxazolyl)-1-naphthylamine has been reported to enhance the immune response by stimulating the production of cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).
実験室実験の利点と制限
N-(2-Oxazolyl)-1-naphthylamine has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, which makes it an excellent tool for studying the role of PKC in various cellular processes. Moreover, N-(2-Oxazolyl)-1-naphthylamine has been shown to be effective in inhibiting the growth of cancer cells, which makes it a promising candidate for developing anticancer drugs. However, N-(2-Oxazolyl)-1-naphthylamine has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Moreover, N-(2-Oxazolyl)-1-naphthylamine has been reported to be toxic to some normal cells, which may limit its use in certain experiments.
将来の方向性
N-(2-Oxazolyl)-1-naphthylamine has several potential future directions for scientific research. One possible direction is to develop N-(2-Oxazolyl)-1-naphthylamine-based drugs for cancer treatment. N-(2-Oxazolyl)-1-naphthylamine has been shown to be effective in inhibiting the growth of various cancer cell lines, and it has the potential to be used in combination with other chemotherapeutic agents to enhance their efficacy. Another possible direction is to study the role of PKC in other cellular processes, such as neuronal function and cardiovascular disease. N-(2-Oxazolyl)-1-naphthylamine can be used as a tool to study the specific role of PKC in these processes. Moreover, the development of new N-(2-Oxazolyl)-1-naphthylamine analogs with improved solubility and selectivity could lead to the discovery of new PKC inhibitors with enhanced efficacy and reduced toxicity.
合成法
The synthesis of N-(2-Oxazolyl)-1-naphthylamine involves the condensation of 2-aminobenzophenone with glyoxal in the presence of an acid catalyst. The resulting product is then cyclized with hydroxylamine to form N-(2-Oxazolyl)-1-naphthylamine. The purity of the synthesized N-(2-Oxazolyl)-1-naphthylamine can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
N-(2-Oxazolyl)-1-naphthylamine has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-Oxazolyl)-1-naphthylamine has also been shown to enhance the cytotoxicity of chemotherapeutic agents, such as doxorubicin and cisplatin, in cancer cells. Moreover, N-(2-Oxazolyl)-1-naphthylamine has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
特性
CAS番号 |
100381-97-3 |
|---|---|
製品名 |
N-(2-Oxazolyl)-1-naphthylamine |
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC名 |
N-naphthalen-1-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H10N2O/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-9H,(H,14,15) |
InChIキー |
QPVKBSBPGROOBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC=CO3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC=CO3 |
その他のCAS番号 |
100381-97-3 |
同義語 |
N-(2-Oxazolyl)-1-naphthylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)
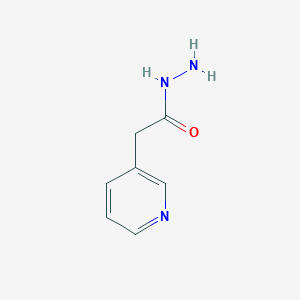

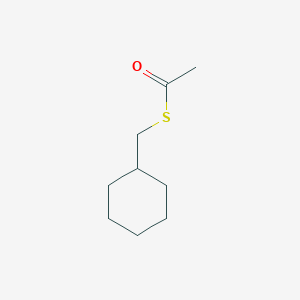
![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)
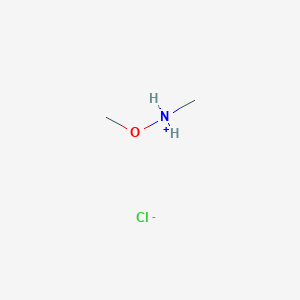

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
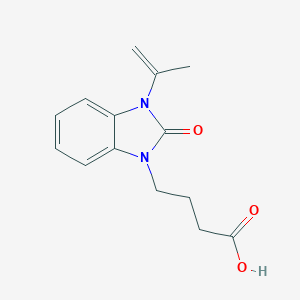
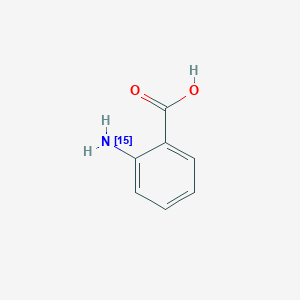
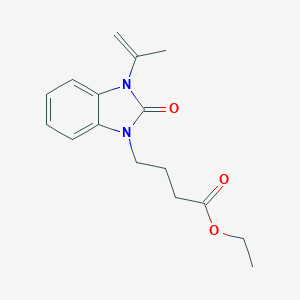
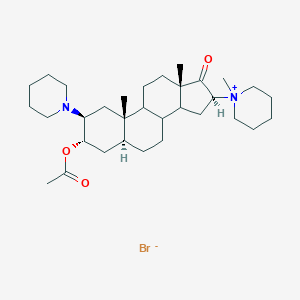
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
